3-Pyridinol, 2-(cyclopropylmethoxy)-
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Overview
Description
3-Pyridinol, 2-(cyclopropylmethoxy)- is a chemical compound with the molecular formula C9H11NO2. It is known for its potential biological activity and applications in various fields of research . This compound is characterized by the presence of a pyridinol ring substituted with a cyclopropylmethoxy group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 2-(cyclopropylmethoxy)- typically involves the reaction of 3-pyridinol with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 3-Pyridinol, 2-(cyclopropylmethoxy)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 2-(cyclopropylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridone derivatives, while reduction can produce cyclopropylmethanol-substituted pyridines .
Scientific Research Applications
3-Pyridinol, 2-(cyclopropylmethoxy)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 2-(cyclopropylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound is known to act as a radical-trapping antioxidant, where it reacts with free radicals to prevent oxidative damage. This activity is attributed to the presence of the pyridinol ring, which can donate hydrogen atoms to neutralize free radicals . Additionally, the cyclopropylmethoxy group enhances the compound’s stability and reactivity, making it an effective antioxidant .
Comparison with Similar Compounds
3-Pyridinol, 2-(cyclopropylmethoxy)- can be compared with other similar compounds, such as:
3-Pyridinol: Lacks the cyclopropylmethoxy group, resulting in different reactivity and stability.
2-(Cyclopropylmethoxy)pyridine: Similar structure but lacks the hydroxyl group on the pyridine ring, affecting its antioxidant properties.
5-Pyrimidinol: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical and biological properties.
The uniqueness of 3-Pyridinol, 2-(cyclopropylmethoxy)- lies in its combination of the pyridinol ring and the cyclopropylmethoxy group, which imparts distinct chemical and biological characteristics .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-2-1-5-10-9(8)12-6-7-3-4-7/h1-2,5,7,11H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUHFXOKYUBJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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